![molecular formula C17H25N5O2 B2924858 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide CAS No. 863448-05-9](/img/structure/B2924858.png)

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

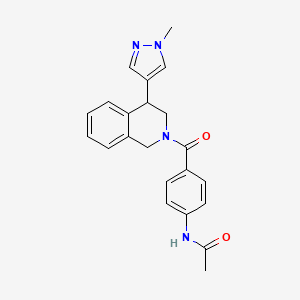

The compound “2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a pyrazole ring fused to a phenyl group . The pyrazolo[3,4-d]pyrimidine ring system consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various amines and the antitubercular activity of the resultant compounds . The synthesis of target analogs using this novel synthetic route will be reported elsewhere in due course .Molecular Structure Analysis

The structure of similar compounds has been evaluated using techniques such as X-ray diffraction (XRD) . The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The reaction of similar compounds was complete after stirring at ambient temperature for 72 hours, affording a mixture of nitroxides (presumably, diastereomers) with the major isomer content exceeding 90% .Physical And Chemical Properties Analysis

The molecular weight of a similar compound is 309.4 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 .科学的研究の応用

Overview of Pyrazolopyrimidine Scaffolds

Pyrazolopyrimidine scaffolds, similar in structure to the compound , are privileged heterocycles in drug discovery, known for a wide range of medicinal properties such as anticancer, anti-inflammatory, and CNS agents. Their structure-activity relationship (SAR) studies have attracted attention, highlighting the potential for developing drug-like candidates for various disease targets. Medicinal chemists continue to explore these scaffolds for potential drug candidates, underlining the importance of synthetic strategies and significant biological properties along with SAR studies. This exploration is critical in identifying new therapeutic avenues and optimizing existing ones (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to pyrazolopyrimidines, is crucial in medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Research emphasizes the importance of hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, etc.) for the synthesis of pyranopyrimidine scaffolds, underscoring the role of diversified catalytic applications in developing lead molecules (Parmar et al., 2023).

Pyrazole Heterocycles Synthesis

Pyrazole moieties, integral to pyrazolopyrimidine structures, are significant in both combinatorial and medicinal chemistry due to their extensive biological activities (anticancer, analgesic, anti-inflammatory, etc.). The synthesis of pyrazole-appended heterocyclic skeletons, utilizing common reagents and conditions, facilitates the creation of bioactive compounds, offering a broad spectrum of therapeutic potentials (Dar & Shamsuzzaman, 2015).

Pyrazolopyrimidines in Medicinal Chemistry

Pyrazolopyrimidines have shown crucial roles in treating various diseases due to their structural resemblance to purines, highlighting their adenosine antagonistic properties. Studies encompassing biochemical and biophysical properties showcase their significance across the central nervous system, cardiovascular system, cancer, and inflammation, pointing towards their broad therapeutic applications (Chauhan & Kumar, 2013).

Cyclodextrin Complexes in Drug Delivery

Cyclodextrins' ability to form inclusion complexes with various molecules, including pyrazolopyrimidines, is leveraged in drug-delivery applications to improve solubility, drug-release profiles, and antimicrobial activity. This demonstrates the versatility of cyclodextrins in enhancing the therapeutic efficacy of drugs through complexation (Boczar & Michalska, 2022).

作用機序

Similar compounds have been found to inhibit certain protein tyrosine kinases . Results indicated that similar compounds had the capability to interact with amino acid residues such as Trp352, Tyr139, and Asn73 in the active pocket of a certain protein, creating strong hydrophobic interactions and thus obstructing the protein’s self-assembly .

Safety and Hazards

将来の方向性

The synthesis of target analogs using a novel synthetic route and their biological activity will be reported elsewhere in due course . We demonstrate that two compounds are able to synergize with chemotherapy in a resistant cell line and patient-derived tumor spheroids, indicating their suitability for future in vivo proof of concept experiments .

特性

IUPAC Name |

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h9,11-12H,4-8,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARGCUWBHEYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)

![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)

![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)

![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)